8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Description
8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a halogenated derivative of the 3,4-dihydroisoquinolinone scaffold, a heterocyclic structure widely studied in medicinal chemistry and asymmetric synthesis. For instance, the parent compound, 3,4-dihydro-2H-isoquinolin-1-one, is noted for its role in asymmetric difluoroalkylation reactions, achieving excellent enantioselectivity (97–98% ee) . The addition of bromine and fluorine may enhance its utility in pharmaceutical intermediates or as a synthon in radical reactions due to halogen-specific reactivity.
Properties
IUPAC Name |
8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-2H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEVGXIVYMAJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C21)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of the isoquinolinone scaffold. One common method is to start with 3,4-dihydro-2H-isoquinolin-1-one and introduce bromine and fluorine atoms through electrophilic substitution reactions. The reaction conditions often involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones with different pharmacological properties.
Scientific Research Applications
8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent Compound: 3,4-Dihydro-2H-Isoquinolin-1-One
- Molecular Formula: C₉H₉NO
- Molecular Weight : 147.18 g/mol
- Melting Point : 67.0–70.0°C
- Key Properties : Used as a core structure in asymmetric synthesis, demonstrating compatibility with diverse functional groups (e.g., OMe, TMS) and achieving moderate yields (55–75%) and high enantioselectivity (97–98% ee) in difluoroalkylation reactions .
Comparison: The bromo-fluoro derivative is expected to exhibit a higher molecular weight (~264–266 g/mol, assuming Br and F add ~80 and 19 g/mol, respectively). Fluorine’s electronegativity could further modulate electronic effects, enhancing metabolic stability in drug design contexts.
5-Bromo-3,4-Dihydro-2H-Isoquinolin-1-One
- CAS No.: 1109230-25-2
- Molecular Formula: C₉H₈BrNO
- Melting Point : 180–183°C
- Key Properties : Positional isomer of the target compound, with bromine at position 4. The elevated melting point (vs. the parent compound’s 67–70°C) suggests bromine’s influence on crystal packing and intermolecular forces.
Comparison :
The 8-bromo-5-fluoro derivative’s substituent positions may lead to distinct steric and electronic effects. Bromine at position 8 (vs. 5) could alter regioselectivity in reactions, while fluorine at position 5 may enhance lipophilicity, impacting bioavailability in biological systems.
6-Methoxy-3,4-Dihydro-2H-Isoquinolin-1-One
- Key Properties : Methoxy groups are electron-donating, contrasting with halogen substituents. This derivative’s commercial prominence suggests utility in agrochemicals or pharmaceuticals.
Comparison :
Methoxy derivatives prioritize applications requiring electron-rich scaffolds, while bromo-fluoro derivatives may excel in reactions favoring electron-deficient systems (e.g., Suzuki couplings or halogen exchange reactions).
5-Chloro-3,4-Dihydro-2H-Isoquinolin-1-One
- CAS No.: 129075-59-8
- Suppliers : Multiple vendors offer this compound at 95–98% purity .
- Key Properties : Chlorine’s smaller atomic radius and lower leaving-group ability (vs. bromine) may limit its utility in nucleophilic substitutions.
Fluorine’s inductive effects may further stabilize transition states in catalytic processes.
6,7-Dihydroxy-3,4-Dihydro-2H-Isoquinolin-1-One
- Biological Activity: Exhibits anti-inflammatory effects, inhibiting IL-1β at 50 μM, though cytotoxicity is noted at higher concentrations .
- Key Properties : Polar hydroxyl groups enhance water solubility but reduce membrane permeability.
Comparison :
The bromo-fluoro derivative’s halogen substituents may improve blood-brain barrier penetration compared to dihydroxy analogs. Fluorine’s role in reducing metabolic degradation could extend half-life in vivo.
Data Table: Comparative Analysis of Isoquinolinone Derivatives
Biological Activity
8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoquinoline scaffold, characterized by the presence of bromine and fluorine substituents, which are known to influence its biological properties. The molecular formula is C_9H_8BrF_N and it has a molecular weight of approximately 227.07 g/mol.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research has shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Investigations into the neuroprotective effects have indicated that this compound may play a role in mitigating oxidative stress in neuronal cells.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with cell growth and survival.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound can reduce oxidative damage in cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published by ACS Omega, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated an IC50 value of 15 μM against breast cancer cells, demonstrating significant potential for further development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains, indicating moderate antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
